2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
Description
This compound features a fluorophenylthio group attached to an acetamide backbone, which is further linked to a methyl-substituted isoxazole ring bearing a furan-2-yl substituent.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-11-3-5-13(6-4-11)23-10-16(20)18-9-12-8-15(22-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICPIZGIGMZMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
A. Isoxazole vs. Oxadiazole Derivatives
- Target Compound: Contains an isoxazole ring fused to a furan group. Isoxazoles are known for metabolic stability and hydrogen-bonding capacity.
- Compound: 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide replaces the isoxazole with a 1,2,4-oxadiazole core.
B. Thiazolotriazole Derivatives ()
Compounds 26–32 feature a thiazolo[2,3-c][1,2,4]triazol-3-yl core. For example:
- Compound 26 : 4-Methoxyphenyl substituent with 4-methylpiperazinyl acetamide (75% yield).
- Compound 30: 4-Trifluoromethylphenyl group with pyrrolidinyl acetamide (66% yield). These derivatives exhibit anti-infective activity, with substituents like morpholino or trifluoromethylphenyl enhancing solubility or potency .
C. Thiopyridine-Based CD73 Inhibitors ()
- Lead Compound: 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide demonstrates immune suppression reversal via CD73 inhibition. The thiopyridine core and morpholino groups contribute to allosteric binding, differing from the target compound’s isoxazole-furan system .
Substituent Effects
- Fluorophenylthio Group : Present in the target compound and derivative. Fluorine improves membrane permeability and resistance to oxidative metabolism.
- Morpholino/Methoxyphenyl Groups: In and compounds, these substituents modulate solubility and target engagement. For instance, morpholino in ’s derivatives enhances T-cell activation .
- Furan vs. Benzofuran : ’s benzofuran-oxadiazole hybrids (e.g., 2a, 2b) show potent antimicrobial activity, suggesting the furan in the target compound may offer similar advantages but with reduced steric bulk .
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